4,9-Diazapyrene

organic field-effect transistors charge transport regioisomer comparison

4,9-Diazapyrene (CAS 194-08-1) is a nitrogen-doped polycyclic aromatic hydrocarbon (PAH) in which two nitrogen atoms occupy the K-region (4- and 9-positions) of the pyrene skeleton. This substitution pattern imparts a strong π–π stacking packing motif, making the scaffold a noteworthy candidate for DNA intercalators, multi-stimuli-responsive materials, and organic optoelectronic devices.

Molecular Formula C14H8N2
Molecular Weight 204.23 g/mol
CAS No. 194-08-1
Cat. No. B15495871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,9-Diazapyrene
CAS194-08-1
Molecular FormulaC14H8N2
Molecular Weight204.23 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)N=CC4=C3C(=CC=C4)N=C2
InChIInChI=1S/C14H8N2/c1-3-9-7-16-12-6-2-4-10-8-15-11(5-1)13(9)14(10)12/h1-8H
InChIKeyDFYFVYVFAUKWIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,9-Diazapyrene (CAS 194-08-1) for Research & OLED Procurement: Core Properties and Comparator Landscape


4,9-Diazapyrene (CAS 194-08-1) is a nitrogen-doped polycyclic aromatic hydrocarbon (PAH) in which two nitrogen atoms occupy the K-region (4- and 9-positions) of the pyrene skeleton [1]. This substitution pattern imparts a strong π–π stacking packing motif, making the scaffold a noteworthy candidate for DNA intercalators, multi-stimuli-responsive materials, and organic optoelectronic devices [2]. The compound serves as a versatile building block; dihalogenated 4,9-diazapyrenes are promising reactive intermediates for constructing π-conjugated systems, and their charge-transport properties have recently been characterized for the first time [3]. Compared with other diazapyrene isomers (e.g., 2,7-, 4,10- and 1,6-diazapyrene) and the parent hydrocarbon pyrene, 4,9-diazapyrene and its quaternary salts exhibit distinct electronic, photophysical, and nucleic-acid-binding profiles that are not interchangeable with those of its closest analogs [4].

Why 4,9-Diazapyrene Cannot Be Replaced by 2,7-Diazapyrene, Pyrene, or Ethidium Bromide Without Quantifiable Performance Loss


Although all diazapyrene isomers share the C₁₄H₈N₂ formula, the position of the nitrogen atoms dictates the electronic structure, intermolecular packing, and biological recognition properties. 4,9-Diazapyrene places the heteroatoms at the pyrene K-region, resulting in a unique combination of low-lying HOMO/LUMO levels, high fluorescence quantum yield, and a characteristic π-stacking motif that differs fundamentally from the 2,7-, 4,10-, or 1,6-isomers [1]. In nucleic-acid binding, 4,9-diazapyrenium derivatives exhibit nucleotide-binding constants (log Ks 1.6–2.8) comparable to doubly charged 2,7-diazapyrenium species, but with markedly higher AMP/CMP selectivity (up to 13 vs. negligible selectivity for 2,7-diazapyrenium) and 100–1000× greater affinity for single-stranded polynucleotides than ethidium bromide [2][3]. In optoelectronic applications, the 4,9-isomer-based co-oligomer 3,8-PyNN-T2 achieves a hole mobility of 1.14 cm² V⁻¹ s⁻¹, while the regioisomeric 1,6- and 2,7-linked congeners show distinctly lower transport performance [4]. These quantitative differences mean that substituting one isomer for another will alter binding selectivity, charge mobility, or emission quantum yield—changes that directly impact experimental reproducibility and device performance.

Quantitative Comparator Evidence for 4,9-Diazapyrene: Head-to-Head Data vs. 2,7-Diazapyrene, Pyrene, and Ethidium Bromide


Hole Mobility in Single-Crystal OFETs: 4,9-Diazapyrene Isomer 3,8-PyNN-T2 Outperforms 1,6- and 2,7-Regioisomers

Among three isomeric 4,9-diazapyrene–bithiophene co-oligomers synthesized via Suzuki coupling (1,6-PyNN-T2, 2,7-PyNN-T2, and 3,8-PyNN-T2), the 3,8-substituted isomer exhibited the highest hole mobility. The single-crystal OFET mobility of 3,8-PyNN-T2 reached 1.14 cm² V⁻¹ s⁻¹, demonstrating that the connectivity pattern on the 4,9-diazapyrene core critically determines charge-transport performance [1]. This is the first report of charge-transport properties for any diazapyrene-based π-conjugated system, filling a gap in the field [2].

organic field-effect transistors charge transport regioisomer comparison

Single-Stranded Polynucleotide Binding: 4,9-Diazapyrenium Derivative 6 Binds 100–1000× More Efficiently Than Ethidium Bromide

The 4-methyl-2,7-diamino-5,10-diphenyl-4,9-diazapyrenium hydrogensulfate (compound 6) was compared head-to-head with ethidium bromide (EB) and the related 4,9-diazapyrenium analogue 2 for binding to single-stranded polynucleotides. Under conditions close to saturation of intercalation binding sites, association of 6 with single-stranded polyU and polyA was 100 to 1000 times more efficient than that of EB or analogue 2 [1]. The affinity of 6 toward polyU was also significantly higher than toward polyC, demonstrating purine/pyrimidine discrimination [1].

nucleic acid intercalation single-stranded RNA/DNA binding ethidium bromide comparison

Nucleotide-Binding Selectivity: 4,9-Diazapyrenium Derivatives Show AMP/CMP Selectivity up to 13, Far Exceeding Pyrene, Ethidium, or 2,7-Diazapyrenium

A series of 4,9-diazapyrenium derivatives were evaluated for nucleotide binding via fluorimetric titration. Among them, derivatives 13 and 15 exhibited AMP/CMP selectivity values of 11.7–13 and 9.3, respectively, and moderate GMP/CMP selectivity (5.5–6.0) [1]. These selectivities are considerably higher than those exhibited by pyrene, ethidium, or 2,7-diazapyrenium, which show negligible discrimination between purine and pyrimidine nucleotides [1][2]. The binding constants (log Ks 1.6–2.8) are somewhat stronger than those of neutral pyrene (log Ks 1.1–1.7) [2].

nucleotide recognition AMP/CMP selectivity fluorescence titration

Fluorescence Quantum Yield: 4,9-Diazapyrene Derivative 4,9-NPy-1 (Φ = 26%) vs. Pyrene-tBu (Φ = 9%)

The photophysical properties of diazapyrene isomers were systematically compared with a tert-butyl-substituted pyrene reference (Py-tBu). In dilute CH₂Cl₂ solution, 4,9-NPy-1 exhibited a fluorescence quantum yield (Φ) of 26%, nearly threefold higher than Py-tBu (Φ = 9%) . The 4,10-diazapyrene isomer 4,10-NPy-1 showed a comparable Φ of 25%, while the 5,9-di-tert-butyl-substituted 4,10-NPy-2 dropped to Φ = 2% due to non-radiative decay promoted by the tert-butyl groups .

photophysics fluorescence quantum yield nitrogen-doped PAH

Electronic Structure Modulation: 4,9-Diazapyrene Lowers HOMO/LUMO Levels by ~0.2–0.5 eV Relative to Pyrene

Cyclic voltammetry and UV-vis absorption edge analysis revealed that nitrogen incorporation into the pyrene framework significantly lowers both HOMO and LUMO energy levels. For 4,9-NPy-1, the HOMO was estimated at −5.81 eV and the LUMO at −2.60 eV, compared with −5.59 eV (HOMO) and −2.08 eV (LUMO) for Py-tBu . This corresponds to a HOMO stabilization of ~0.22 eV and a LUMO stabilization of ~0.52 eV. The optical bandgap (Eg) was reduced from 3.51 eV (Py-tBu) to 3.21 eV (4,9-NPy-1) . The 4,10-isomers showed similar trends (4,10-NPy-1: HOMO −5.80 eV, LUMO −2.61 eV; 4,10-NPy-2: HOMO −5.89 eV, LUMO −2.69 eV), confirming that N-doping at the K-region predictably modulates frontier orbital energies .

HOMO-LUMO engineering cyclic voltammetry p-type semiconductor

Thermal Stabilization of Nucleic Acid Duplexes: 4,9-Diazapyrenium 6 Increases ΔTm ~7× Over Ethidium Bromide for RNA Duplexes

Thermal melting experiments with the RNA model duplex polyA·polyU demonstrated that compound 6 (4,9-diazapyrenium derivative) produced ΔTm values approximately seven times higher than those observed with analogue 2 or ethidium bromide at low ionic strength [1]. With calf thymus DNA and poly dA–poly dT, the increase in melting temperature (ΔΔT) for compound 6 was about twice as high as that for analogue 1 or EB [1]. Furthermore, compound 6 gave exclusively positive ΔT values at both pH 5.0 and pH 7.0, whereas other 4,9-diazapyrenium compounds showed a biphasic profile with both destabilizing and stabilizing steps [1].

thermal melting RNA duplex stabilization intercalator comparison

Top Application Scenarios for 4,9-Diazapyrene and Its Derivatives Based on Quantitative Comparator Evidence


High-Mobility Organic Field-Effect Transistors (OFETs) via 3,8-Dihalogenated 4,9-Diazapyrene Intermediates

Organic electronic chemists and materials scientists can use 3,8-dichloro- or 3,8-dibromo-4,9-diazapyrene as a key intermediate for synthesizing co-oligomers with bithiophene or other donor units. The resulting 3,8-PyNN-T2 material delivers a single-crystal hole mobility of 1.14 cm² V⁻¹ s⁻¹, the highest among the three regioisomeric diazapyrene–thiophene conjugates [1]. This performance positions 4,9-diazapyrene-based semiconductors as viable p-channel materials for organic integrated circuits, competing with established thienoacene and benzothienobenzothiophene platforms. The demonstrated position-dependence means that procurement must specify the 3,8-dihalogenated 4,9-isomer; substitution with 1,6- or 2,7-dihalogenated congeners will yield lower-mobility materials [1].

Fluorescent Probes and Sensors Requiring High Single-Stranded Nucleic Acid Affinity

The 4-methyl-2,7-diamino-5,10-diphenyl-4,9-diazapyrenium scaffold (compound 6) exhibits 100–1000× greater binding to single-stranded polyU and polyA than ethidium bromide [2]. This property makes it suitable for developing fluorescence turn-on probes targeting ssRNA or ssDNA in applications such as viral RNA detection, in situ hybridization, or microRNA quantification. The large fluorescence modulation upon binding (e.g., 80% emission decrease with polyGC, 100% increase with polyAU) provides a built-in ratiometric readout [2]. Laboratories currently using ethidium bromide for ssNA detection can achieve superior sensitivity with 4,9-diazapyrenium-based probes at equivalent or lower concentrations.

Nucleotide-Selective Supramolecular Receptors for Purine/Pyrimidine Discrimination

4,9-Diazapyrenium derivatives with appropriate substituents (e.g., compounds 13 and 15) achieve AMP/CMP selectivity ratios of 9.3–13, which is considerably higher than the non-selective binding exhibited by pyrene, ethidium, or 2,7-diazapyrenium [3]. This selectivity can be exploited to construct supramolecular sensors for ATP/AMP discrimination in enzymatic assays, metabolomics, or drug-discovery screening platforms. The 1:1 binding stoichiometry (log Ks 1.6–2.8) and the dominance of aromatic π-stacking over electrostatic interactions ensure predictable complex formation in aqueous media [3].

Organic Light-Emitting Diodes (OLEDs) Exploiting Enhanced Fluorescence Quantum Yield and Tunable Frontier Orbitals

The 4,9-diazapyrene core imparts a fluorescence quantum yield of ~26% to its derivatives, nearly threefold higher than the parent pyrene (Φ = 9%) . Combined with the lowered HOMO (−5.81 eV) and LUMO (−2.60 eV) levels that facilitate charge injection and improve oxidative stability, 4,9-diazapyrene-based emitters are being actively explored as blue-emitting materials for highly efficient OLEDs [4]. The acid-responsive fluorescence of certain 4,9-diazapyrene derivatives further enables stimuli-responsive smart materials. Material developers procuring this scaffold should select 4,9-diazapyrene (rather than 4,10- or 2,7-isomers) to access the specific photophysical profile—quantum yield, emission wavelength, and bandgap—that has been characterized and published for OLED applications [4].

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